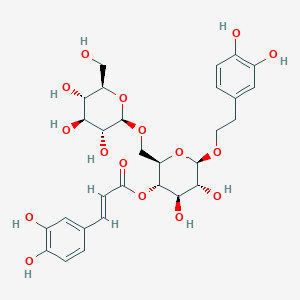
Sfnggp-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sfnggp-NH2 is a biologically active peptide that interacts with Protease-Activated Receptor 3, a high-affinity thrombin receptor. This compound is known for its role in itch mechanotransduction, particularly in human cutaneous mast cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sfnggp-NH2 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反応の分析
Types of Reactions
Sfnggp-NH2 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
Sfnggp-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in itch mechanotransduction and interaction with Protease-Activated Receptor 3.
Medicine: Explored for potential therapeutic applications in conditions involving itch and inflammation.
Industry: Utilized in the development of peptide-based materials and sensors
作用機序
Sfnggp-NH2 exerts its effects by interacting with Protease-Activated Receptor 3. This receptor is a high-affinity thrombin receptor expressed in human cutaneous mast cells. The interaction of this compound with Protease-Activated Receptor 3 enhances thrombin’s action, suggesting that Protease-Activated Receptor 3 functions as a cofactor necessary for the activation of Protease-Activated Receptor 4 .
類似化合物との比較
Similar Compounds
Ser-Phe-Asn-Gly-Gly-Pro-NH2: Another biologically active peptide with similar properties.
Protease-Activated Receptor 4 Ligands: Compounds that interact with Protease-Activated Receptor 4 and have similar biological activities
Uniqueness
Sfnggp-NH2 is unique in its specific interaction with Protease-Activated Receptor 3 and its role in itch mechanotransduction. Unlike other peptides, it does not induce itch alone but potentiates itch when co-expressed with Protease-Activated Receptor 4 .
特性
分子式 |
C25H36N8O8 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C25H36N8O8/c26-15(13-34)23(39)31-16(9-14-5-2-1-3-6-14)25(41)32-17(10-19(27)35)24(40)30-11-20(36)29-12-21(37)33-8-4-7-18(33)22(28)38/h1-3,5-6,15-18,34H,4,7-13,26H2,(H2,27,35)(H2,28,38)(H,29,36)(H,30,40)(H,31,39)(H,32,41)/t15-,16-,17-,18-/m0/s1 |
InChIキー |
PFUDDJZDHHDVLA-XSLAGTTESA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

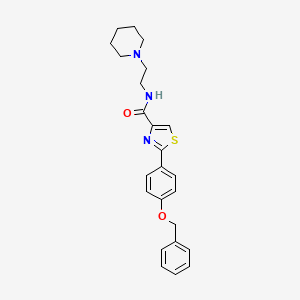

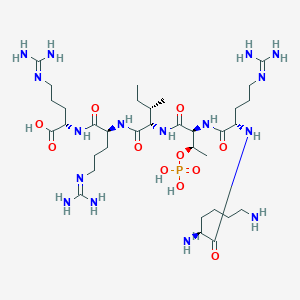
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
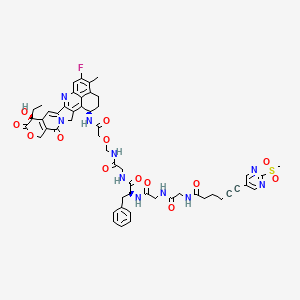
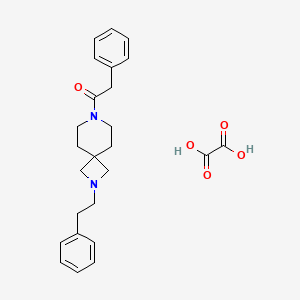
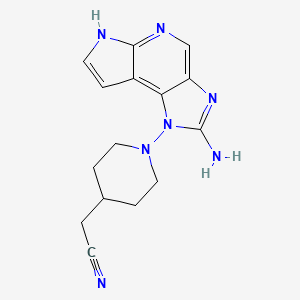
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
